An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-2-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Methyl-1H-imidazol-2-YL)ethanone, a substituted imidazole, represents a versatile building block in medicinal chemistry. The imidazole nucleus is a privileged scaffold, appearing in numerous biologically active compounds and approved drugs. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of 1-(1-Methyl-1H-imidazol-2-YL)ethanone. Drawing from experimental data and established chemical principles, this document serves as a resource for researchers leveraging this compound in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a cornerstone in the design of bioactive molecules. From antifungal agents to anticancer drugs, the imidazole moiety is a recurring motif in a diverse array of pharmaceuticals. 1-(1-Methyl-1H-imidazol-2-YL)ethanone, featuring an acetyl group at the 2-position and a methyl group on one of the ring nitrogens, offers multiple points for chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Physicochemical Properties
The basic physicochemical properties of 1-(1-Methyl-1H-imidazol-2-YL)ethanone are summarized in the table below. It is noteworthy that while some suppliers list the compound as a liquid, others describe it as a solid, suggesting its melting point is near ambient temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| CAS Number | 85692-37-1 | |
| Physical Form | Liquid or Solid | , |
| Boiling Point | 105 °C at 15 mmHg | |
| Purity | ≥95-97% | , |
| Storage Temperature | Room Temperature |
Synthesis of 1-(1-Methyl-1H-imidazol-2-YL)ethanone
The synthesis of 2-acyl-1-methyl-1H-imidazoles can be effectively achieved by the reaction of an N-acylpyrrolidine with 2-lithio-1-methyl-1H-imidazole[1]. This method provides a reliable route to the target compound in good yields.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 1-(1-Methyl-1H-imidazol-2-YL)ethanone.
Caption: Proposed two-step synthesis of 1-(1-Methyl-1H-imidazol-2-YL)ethanone.
Detailed Experimental Protocol
Materials:
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1-Methylimidazole
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n-Butyllithium (in hexanes)
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1-Acetylpyrrolidine
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl Ether
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
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Preparation of 2-Lithio-1-methyl-1H-imidazole:
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To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C (dry ice/acetone bath), add n-butyllithium (1.05 eq) dropwise.
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Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
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Acylation Reaction:
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To the freshly prepared solution of 2-lithio-1-methyl-1H-imidazole at -78 °C, add a solution of 1-acetylpyrrolidine (1.1 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the organic phase under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(1-Methyl-1H-imidazol-2-YL)ethanone.
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Spectroscopic Characterization
Accurate structural elucidation is paramount for the use of this compound in research and development. Below are the experimental and predicted spectroscopic data for 1-(1-Methyl-1H-imidazol-2-YL)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data has been reported for 1-(1-Methyl-1H-imidazol-2-YL)ethanone[2].
¹H NMR (500 MHz, CDCl₃):
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δ 7.14 (s, 1H, imidazole)
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δ 7.03 (s, 1H, imidazole)
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δ 4.00 (s, 3H, N-CH₃)
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δ 2.66 (s, 3H, CO-CH₃)
¹³C NMR (125 MHz, CDCl₃):
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δ 190.6 (C=O)
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δ 143.3 (C2-imidazole)
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δ 129.0 (C4/C5-imidazole)
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δ 126.9 (C4/C5-imidazole)
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δ 35.5 (N-CH₃) - Predicted value, as it was not explicitly listed in the source.
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δ 27.5 (CO-CH₃) - Predicted value, as it was not explicitly listed in the source.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 (strong) |
| C=N Stretch (Imidazole) | ~1580 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
Mass Spectrometry (MS)
Experimental mass spectral data for this specific compound is not widely published. However, the expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the following key fragments:
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Molecular Ion (M⁺): m/z = 124
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Loss of acetyl group (M - 43): m/z = 81
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Loss of CH₃ (M - 15): m/z = 109
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-(1-Methyl-1H-imidazol-2-YL)ethanone is dictated by the electrophilic nature of the acetyl group and the nucleophilic character of the imidazole ring. This dual reactivity makes it a valuable synthon for the construction of more complex molecules.
Reactivity of the Acetyl Group
The acetyl group can undergo a variety of chemical transformations, providing a handle for further molecular elaboration.
Caption: Potential reactions involving the acetyl group of 1-(1-Methyl-1H-imidazol-2-YL)ethanone.
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Condensation Reactions: The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations with various aldehydes to form α,β-unsaturated ketones (chalcones). These chalcone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3].
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Formation of Heterocycles: The 1,3-dicarbonyl system that can be generated from this compound can be used as a precursor for the synthesis of various heterocyclic rings, such as pyrimidines and pyrazoles, which are prevalent in many drug molecules.
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α-Functionalization: The α-carbon of the acetyl group can be halogenated to produce α-haloketones, which are versatile intermediates for the introduction of other functional groups via nucleophilic substitution.
Role as a Synthetic Intermediate
The imidazole ring itself can be further functionalized, although the existing substituents will influence the regioselectivity of such reactions. The primary utility of 1-(1-Methyl-1H-imidazol-2-YL)ethanone in drug discovery lies in its role as a decorated imidazole scaffold that can be readily incorporated into larger molecules. The 2-acetyl-1-methylimidazole moiety can be found in precursors to compounds with potential biological activities, and its derivatives have been explored for various therapeutic targets.
Safety and Handling
1-(1-Methyl-1H-imidazol-2-YL)ethanone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(1-Methyl-1H-imidazol-2-YL)ethanone is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactive nature of its acetyl group and imidazole core provide numerous opportunities for the creation of diverse molecular libraries for biological screening. While specific biological activity data for this compound is limited, its potential as a precursor to bioactive molecules is significant, warranting its consideration in the design and synthesis of next-generation therapeutics.
References
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Strategy for Catalytic Chemoselective Cross-Enolate Coupling Reaction via a Transient Homocoupling Dimer. Amazon S3. [Link]
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SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. IRDB. [Link]
